4-Benzyl-1-ethylpiperidine

Lipophilicity SAR ADME

4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) is a piperidine derivative belonging to the N-alkyl-4-benzylpiperidine class. It features an ethyl group at the piperidine nitrogen (N1) and a benzyl group at the C4 position, yielding a molecular formula of C14H21N and a molecular weight of approximately 203.32 g/mol.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 93803-30-6
Cat. No. B12661902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-ethylpiperidine
CAS93803-30-6
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-2-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyZBKWFCQXPPFOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1-ethylpiperidine (CAS 93803-30-6): N-Substituted 4-Benzylpiperidine with Differentiated Pharmacological and Physicochemical Profile


4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) is a piperidine derivative belonging to the N-alkyl-4-benzylpiperidine class [1]. It features an ethyl group at the piperidine nitrogen (N1) and a benzyl group at the C4 position, yielding a molecular formula of C14H21N and a molecular weight of approximately 203.32 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate, with documented applications in the development of muscarinic receptor antagonists and monoamine transporter ligands [2]. Unlike its simpler analogs, this specific substitution pattern confers unique physicochemical and biological properties that are critical for structure-activity relationship (SAR) studies and specific assay performance.

Why In-Class Substitution of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) with Analogs is Not Permissible in Critical Research Applications


Within the 4-benzylpiperidine class, seemingly minor structural modifications result in substantial and often non-linear changes in physicochemical properties, binding affinities, and biological activities [1][2]. Substituting 4-Benzyl-1-ethylpiperidine with its close analogs, such as 4-benzylpiperidine or 1-benzylpiperidine, is not a trivial interchange. These alterations directly impact critical parameters including lipophilicity (LogP), molecular weight, hydrogen bonding capacity, and steric bulk, all of which govern receptor interactions, cellular permeability, and metabolic stability [3]. Consequently, the use of an analog in an established SAR series, analytical method, or biological assay without rigorous re-validation is likely to yield data that is not comparable, thereby compromising the integrity of research findings or the reliability of a synthetic process. The evidence presented below quantifies these critical differences.

Quantitative Differentiation of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) from Key Analogs: A Comparative Evidence Guide


Increased Lipophilicity (LogP) of 4-Benzyl-1-ethylpiperidine Relative to Unsubstituted and Mono-substituted Piperidine Analogs

The presence of both ethyl and benzyl substituents on the piperidine core of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) significantly increases its lipophilicity compared to its parent or mono-substituted analogs. This is a critical determinant of membrane permeability and blood-brain barrier (BBB) penetration potential. The calculated LogP (XLogP3-AA) for 4-Benzyl-1-ethylpiperidine is 3.6, which is markedly higher than that of 4-benzylpiperidine (XLogP3-AA 2.5), 1-benzylpiperidine (XLogP3-AA 2.6), and 1-ethylpiperidine (XLogP3 2.0) [1].

Lipophilicity SAR ADME

Elevated Boiling Point of 4-Benzyl-1-ethylpiperidine Compared to Analogs, Indicating Stronger Intermolecular Forces and Differential Synthetic Handling

4-Benzyl-1-ethylpiperidine exhibits a boiling point of 284.9°C at 760 mmHg, which is significantly higher than that of its closest structural analogs . In contrast, 4-benzylpiperidine has a boiling point of 279°C, 1-benzylpiperidine boils at 120-123°C, and 1-ethylpiperidine boils at 128-130°C [1]. This ~5°C increase over 4-benzylpiperidine and >150°C increase over the N-substituted analogs directly reflects increased molecular weight and van der Waals interactions.

Physicochemical Properties Synthetic Chemistry Handling

Validated Analytical Method for 4-Benzyl-1-ethylpiperidine via HPLC on a Newcrom R1 Column

A specific reverse-phase HPLC method has been developed and validated for the separation and analysis of 4-Benzyl-1-ethylpiperidine using a Newcrom R1 column [1]. This method provides a reliable framework for purity assessment, stability monitoring, and quantification, which is essential for ensuring consistent experimental outcomes. Such a dedicated method is not universally transferable to analogs without significant re-optimization of chromatographic conditions.

Analytical Chemistry Quality Control HPLC

Documented Utility as a Core Scaffold in Muscarinic M4 Receptor Antagonist Patents

While direct comparative binding data for 4-Benzyl-1-ethylpiperidine itself is scarce in public literature, its core scaffold—the 4-benzylpiperidine moiety with specific N-substitution—is explicitly claimed in patent literature for the development of selective muscarinic M4 receptor antagonists [1]. For instance, the compound PCS1055, a potent and selective M4 antagonist (IC50 = 18.1 nM, Ki = 6.5 nM), is based on a related 1-benzylpiperidine scaffold . This indicates that specific substitution patterns on the 4-benzylpiperidine framework are critical for achieving subtype selectivity and potency, highlighting the value of exploring this exact structure in medicinal chemistry campaigns.

Medicinal Chemistry Neurology Patent

Optimal Application Scenarios for 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) Based on Validated Evidence


Development of CNS-Penetrant Molecular Probes or Drug Candidates

Given its elevated lipophilicity (LogP 3.6) relative to simpler piperidines, 4-Benzyl-1-ethylpiperidine is a superior choice as a core scaffold for designing CNS-penetrant probes or drug candidates [1]. The increased LogP suggests a greater propensity for passive diffusion across the blood-brain barrier, a critical requirement for targeting neurological disorders. Researchers can leverage this property to explore SAR around the benzyl and ethyl groups to modulate potency, selectivity, and pharmacokinetic profiles for targets such as muscarinic or dopamine receptors [2].

Analytical Method Development and Quality Control

The existence of a validated HPLC method using a Newcrom R1 column provides an immediate, off-the-shelf analytical solution for labs needing to characterize or quantify 4-Benzyl-1-ethylpiperidine [3]. This is particularly valuable for procurement quality control, stability studies, and monitoring reaction progress during synthesis. Users can adopt this method directly, saving significant method development time compared to establishing a new protocol for a less well-characterized analog.

Medicinal Chemistry SAR Studies on 4-Benzylpiperidine Scaffolds

This compound serves as a key intermediate for further derivatization, as evidenced by its structural relationship to potent M4 muscarinic antagonists disclosed in patent literature [4]. Its unique combination of an N-ethyl and a C4-benzyl group provides a distinct starting point for synthesizing libraries of N-substituted 4-benzylpiperidines, enabling the systematic exploration of structure-activity relationships for a variety of biological targets. The higher boiling point and specific LogP also dictate the choice of solvents and conditions for downstream synthetic transformations.

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